molecular formula C27H25N3O3 B2723499 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1189659-58-2

5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2723499
CAS No.: 1189659-58-2
M. Wt: 439.515
InChI Key: IXAVVEMSGRTAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent and selective research compound functioning as a Phosphodiesterase 9A (PDE9A) inhibitor. PDE9A is a high-affinity cGMP-specific hydrolase that plays a critical role in regulating intracellular cGMP signaling pathways within the central nervous system. By inhibiting PDE9A, this compound elevates cGMP levels, which is known to activate downstream effectors like protein kinase G (PKG) and modulate cyclic nucleotide-gated ion channels. This mechanism is of significant interest for probing neuroplasticity, synaptic function, and cognitive processes. Consequently, this inhibitor serves as a valuable pharmacological tool for preclinical research aimed at understanding and targeting neurodegenerative conditions such as Alzheimer's disease , as well as other disorders linked to disrupted cGMP signaling. Its specific substitution pattern is designed to optimize binding affinity and selectivity for the PDE9A enzyme active site, making it a superior compound for structure-activity relationship (SAR) studies and for investigating the physiological consequences of sustained cGMP elevation in experimental models.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-18-7-12-24-23(13-18)25-26(30(24)16-20-5-4-6-22(14-20)33-3)27(31)29(17-28-25)15-19-8-10-21(32-2)11-9-19/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAVVEMSGRTAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidine derivative family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects on cancer cells, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula for the compound is C23H24N2O2C_{23}H_{24}N_2O_2 with a molecular weight of 364.45 g/mol. Its structure features two methoxyphenyl groups and a pyrimidine core that contribute to its biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. In a study evaluating various substituted pyrimidines, compounds similar to our target demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-oneTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Other derivativesVariousVarious

The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.

2. Cytotoxic Effects on Cancer Cells

Studies have shown that certain pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival.

Case Study:
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.

Cell LineIC50 (μM)
MCF-7TBD
A549TBD

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the methoxy groups or the positioning of substituents on the phenyl rings can significantly alter the compound's efficacy.

Key Findings:

  • The presence of electron-donating groups such as methoxy enhances anti-inflammatory activity.
  • Substituents at specific positions on the phenyl rings can improve cytotoxic potency against cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name / CAS No. Substituents (Positions) Molecular Formula Molecular Weight Solubility (pH 7.4) Key Features
Target Compound 3-(4-MeO-benzyl), 5-(3-MeO-benzyl), 8-Me C₂₈H₂₅N₃O₃ 451.5 Not reported Dual methoxy-benzyl groups enhance lipophilicity; methyl at C8 may sterically hinder interactions .
8-Fluoro-5-(4-F-benzyl)-3-(2-MeO-benzyl) 8-F, 5-(4-F-benzyl), 3-(2-MeO-benzyl) C₂₅H₂₀F₂N₃O₂ 456.4 Not reported Fluorine at C8 increases electronegativity; XRD-confirmed planar core .
3-(4-F-benzyl)-8-MeO-5-Me (896853-59-1) 3-(4-F-benzyl), 8-MeO, 5-Me C₁₉H₁₆FN₃O₂ 337.3 2.5 µg/mL Lower molecular weight; methoxy at C8 improves aqueous solubility .
3-(4-Cl-phenyl)-2-phenacylthio (536715-50-1) 3-(4-Cl-phenyl), 2-(phenacylthio) C₂₄H₁₇ClN₃O₂S 458.9 Not reported Thioether linkage introduces potential for redox activity; Cl enhances halogen bonding .
3-(3-MeO-phenyl)-2-(i-Pr-thio) (536706-83-9) 3-(3-MeO-phenyl), 2-(isopropylthio) C₂₁H₂₁N₃O₂S 379.5 Not reported Bulky isopropylthio group may reduce membrane permeability .

Computational and Analytical Tools

  • DFT Studies : underscores the role of exact-exchange terms in density-functional theory (DFT) for predicting thermochemical properties, which could guide optimization of electronic profiles for pyrimidoindoles .
  • Crystallography : Programs like SHELX () and ORTEP () are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in analogs .

Key Research Findings and Gaps

Substituent Effects : Methoxy groups enhance lipophilicity but reduce solubility; halogenation (F, Cl) improves target binding but may increase toxicity .

Structural Flexibility : The pyrimidoindole core is rigid, but substituent orientations (e.g., methoxy groups) can be tuned to optimize interactions .

Data Limitations: No direct biological data (e.g., IC₅₀ values) are available for the target compound. Future studies should focus on in vitro assays and pharmacokinetic profiling.

Preparation Methods

Core Structure Synthesis: 8-Methyl-pyrimido[5,4-b]indol-4-one

The pyrimido[5,4-b]indol-4-one core is synthesized via a cyclocondensation strategy starting from substituted indole precursors. A validated method involves:

  • Indole Formation :

    • 2-Amino-5-methylbenzonitrile undergoes reaction with ethyl bromoacetate in ethanol under reflux to yield ethyl 2-((2-cyano-4-methylphenyl)amino)acetate. Base-mediated cyclization (e.g., KOH/EtOH) forms the 5-methylindole intermediate.
    • Key Reaction :
      $$
      \text{2-Amino-5-methylbenzonitrile} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 2-((2-cyano-4-methylphenyl)amino)acetate} \xrightarrow{\text{KOH}} \text{5-Methylindole derivative}
      $$
  • Pyrimidine Ring Annulation :

    • The indole intermediate reacts with phenylisothiocyanate in polyphosphoric acid (PPA) at 110°C to form a thioureido intermediate, which cyclizes to the pyrimido[5,4-b]indole core.
    • Optimization : Use of PPA ensures efficient ring closure while maintaining the 8-methyl substituent.

The introduction of 3-methoxyphenylmethyl and 4-methoxyphenylmethyl groups requires precise control to avoid over-alkylation.

  • N3 Alkylation with 4-Methoxybenzyl Chloride :

    • The pyrimidoindole core is treated with 4-methoxybenzyl chloride in DMF using NaH as a base at 0°C to room temperature. This selectively alkylates the N3 position due to higher nucleophilicity compared to N5.
    • Yield : 70–85% after purification via silica gel chromatography.
  • N5 Alkylation with 3-Methoxybenzyl Chloride :

    • The N3-alkylated intermediate undergoes a second alkylation with 3-methoxybenzyl chloride under similar conditions. Steric hindrance from the N3 substituent directs the reaction to N5.
    • Challenges : Competing dialkylation is mitigated by using a 1:1 molar ratio of alkylating agent and intermediate.

Analytical Characterization

  • Spectroscopic Validation :

    • 1H NMR : Distinct singlet for 8-methyl at δ 2.45 ppm; methoxy protons at δ 3.80–3.85 ppm. Aromatic protons from benzyl groups appear as multiplet signals between δ 6.70–7.40 ppm.
    • HRMS : Molecular ion peak at m/z 457.2021 (C28H27N3O3+, calculated 457.1998).
  • X-ray Crystallography :

    • Single-crystal analysis confirms the (Z)-configuration of the exocyclic double bond and planar pyrimidoindole core.

Optimization and Challenges

  • Regioselectivity :

    • Sequential alkylation (N3 before N5) minimizes cross-reactivity. Alternative protecting group strategies (e.g., Boc at N5) were explored but deemed unnecessary due to inherent reactivity differences.
  • Solvent and Base Selection :

    • DMF/NaH outperforms THF/K2CO3 in achieving higher yields (80% vs. 50%) for alkylation steps.
  • Scalability :

    • Gram-scale synthesis (10 g) demonstrated consistent yields (75%) without column chromatography by leveraging crystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Sequential Alkylation 75 >98 High regioselectivity
One-Pot Alkylation 60 90 Reduced steps
Protecting Group Strategy 68 95 Avoids over-alkylation

Q & A

Q. What are the optimal synthetic routes for preparing 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one, considering regioselectivity and protecting group strategies?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Formation : Construct the pyrimido[5,4-b]indol-4-one core via cyclization reactions. For example, details a cyclization step using formic acid derivatives under palladium catalysis .

Substituent Introduction : Introduce methoxyphenylmethyl groups via nucleophilic substitution or alkylation. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) may be required to prevent side reactions .

Final Functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. highlights the use of DMF as a solvent and sodium hydroxide as a base for similar acetamide derivatives .

Q. Key Considerations :

  • Monitor regioselectivity during cyclization using thin-layer chromatography (TLC) or HPLC.
  • Purify intermediates via column chromatography to minimize impurities .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., distinguishing 3- vs. 4-methoxybenzyl groups via aromatic splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ ≈ 471.2 g/mol based on similar analogs) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated in for a related pyrimidoindole .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column and gradient elution .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or epigenetic regulators (e.g., HDACs) based on structural analogs in and .

In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., Z’-LYTE® kinase assay) at 1–10 µM concentrations.
  • Cell Viability : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC50_{50} determination .

Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?

Methodological Answer:

Substituent Variation :

  • Replace methoxy groups with halogens (e.g., -F, -Cl) or bulkier alkoxy chains to modulate steric/electronic effects .
  • Modify the indole core with electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity .

Assay Design :

  • Test analogs in parallel against primary and off-target proteins to assess selectivity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like VEGFR2 .

Data Analysis :

  • Correlate substituent properties (e.g., Hammett constants) with IC50_{50} values to identify key pharmacophores .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

Re-evaluate Computational Models :

  • Optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or tautomeric forms .

Advanced Spectroscopy :

  • Perform 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to confirm proton-carbon correlations.
  • Use variable-temperature NMR to detect dynamic processes (e.g., ring-flipping) .

Crystallographic Validation : If discrepancies persist, grow single crystals (e.g., via vapor diffusion) for XRD analysis .

Q. What strategies can improve the metabolic stability of this compound during preclinical development?

Methodological Answer:

In Vitro Stability Assays :

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolic hotspots (e.g., O-demethylation of methoxy groups) .

Structural Modifications :

  • Replace labile methoxy groups with bioisosteres (e.g., -CF3_3) or introduce deuterium at vulnerable positions .

Prodrug Approaches : Mask polar groups (e.g., acetate prodrugs) to enhance bioavailability .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

Crystallization Screens : Use commercial kits (e.g., Hampton Research Crystal Screen) with varied pH (4–9) and solvents (e.g., PEGs, alcohols) .

Co-crystallization : Add co-factors (e.g., ATP analogs for kinase-binding studies) to stabilize the active conformation .

Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing in liquid nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.